molecular formula C32H34N4O4S B11075631 methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate

methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate

Cat. No.: B11075631
M. Wt: 570.7 g/mol
InChI Key: NVJUOMWFXKTBSS-UHFFFAOYSA-N
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Description

Methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate is a complex organic compound with a unique structure that includes a triazole ring, a phenyl group, and a cyclohexylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate typically involves multiple steps, including the formation of the triazole ring, the introduction of the phenyl and cyclohexylphenoxy groups, and the final esterification. Common reagents used in these reactions include triazole precursors, phenylboronic acids, and cyclohexylphenols. Reaction conditions often involve the use of catalysts such as palladium for coupling reactions and acidic or basic conditions for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate involves its interaction with specific molecular targets. The triazole ring and phenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}methyl)benzoate is unique due to its combination of a triazole ring, phenyl group, and cyclohexylphenoxy moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C32H34N4O4S

Molecular Weight

570.7 g/mol

IUPAC Name

methyl 3-[[[2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]methyl]benzoate

InChI

InChI=1S/C32H34N4O4S/c1-39-31(38)26-12-8-9-23(19-26)20-33-30(37)22-41-32-35-34-29(36(32)27-13-6-3-7-14-27)21-40-28-17-15-25(16-18-28)24-10-4-2-5-11-24/h3,6-9,12-19,24H,2,4-5,10-11,20-22H2,1H3,(H,33,37)

InChI Key

NVJUOMWFXKTBSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

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